Home > Products > Screening Compounds P95508 > N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide
N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide -

N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide

Catalog Number: EVT-4380583
CAS Number:
Molecular Formula: C16H12BrN3O
Molecular Weight: 342.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid: This could be achieved by reacting 1H-pyrazole with a 4-halobenzoic acid derivative in the presence of a suitable base and catalyst. []
Molecular Structure Analysis
  • Planarity: The pyrazole ring and the benzamide moiety are likely to exist in a nearly planar conformation due to conjugation, as observed in similar compounds. [, , , , , ]
  • Bond lengths and angles: The bond lengths and angles within the molecule would be typical of those found in pyrazole and benzamide derivatives. [, , , , ]
  • Intermolecular interactions: The presence of the bromine atom in the 4-bromophenyl group could lead to halogen bonding interactions in the solid state, as observed in other brominated pyrazole derivatives. [, ]
Mechanism of Action
  • Enzyme inhibition: Pyrazole derivatives are known to exhibit inhibitory activity against various enzymes, including kinases, phosphodiesterases, and monoamine oxidases. [, , , , ] N-(4-bromophenyl)-4-(1H-pyrazol-1-yl)benzamide, with its structural features, could potentially interact with specific enzymes and modulate their activity.
  • Receptor binding: The structural features of N-(4-bromophenyl)-4-(1H-pyrazol-1-yl)benzamide might allow it to bind to specific receptors and exert biological effects. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of the amide and pyrazole functionalities might impart some degree of polarity to the molecule, potentially influencing its solubility in polar solvents. []
  • Melting point: This property would depend on the strength of the intermolecular forces present in the solid state, including potential halogen bonding interactions. []
Applications
  • Medicinal chemistry: Pyrazole derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities. [, , , , , ] N-(4-bromophenyl)-4-(1H-pyrazol-1-yl)benzamide, with its structural similarity to known bioactive molecules, could be investigated for potential therapeutic applications.
  • Materials science: Pyrazole derivatives have been incorporated into various materials, including polymers and metal-organic frameworks, to impart desirable properties. [, ] N-(4-bromophenyl)-4-(1H-pyrazol-1-yl)benzamide, with its potential for diverse chemical modifications, could be explored as a building block for novel materials.
  • Catalysis: Metal complexes of pyrazole derivatives have been investigated as catalysts for various organic transformations. [] N-(4-bromophenyl)-4-(1H-pyrazol-1-yl)benzamide, with its nitrogen-containing functionalities, could potentially act as a ligand in the development of metal catalysts.

4-(3-(4-Bromophenyl))-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound is a pyrazoline derivative investigated for its toxicological effects on rainbow trout. [] The research highlights its impact on antioxidant enzymes and hematological parameters in fish, suggesting potential risks associated with its presence in aquatic environments. []

(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal

  • Compound Description: This compound is a pyrazole derivative characterized by X-ray crystallography. [] The study reveals the presence of two crystallographically independent molecules in its asymmetric unit and describes its crystal packing, highlighting intermolecular C—H⋯O interactions. []

4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, characterized by X-ray crystallography, is a dihydropyrazole derivative fused with a thiazole ring. [] The crystallographic data defines its structural parameters and provides insights into its molecular geometry. []
  • Compound Description: This compound is another example of a dihydropyrazole derivative, structurally characterized by X-ray crystallography. [] The study elucidates its molecular conformation and highlights the weak C—H⋯O and C—H⋯F hydrogen bonds contributing to its crystal packing. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative recognized as a direct inhibitor of p21-activated kinase (PAK). [] It demonstrates anti-proliferative effects in human thyroid cancer cell lines and is suggested as a potential therapeutic agent for cancers with elevated PAK activity. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex compound comprises two distinct ring systems, including a dihydropyrazole and a pyrazole ring. [] The crystallographic analysis reveals the angles between adjacent ring planes and highlights the presence of C—H⋯Cl interactions in its crystal packing. []

2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole

  • Compound Description: This compound, characterized using X-ray crystallography, is another example of a dihydropyrazole derivative. [] This study primarily focuses on elucidating its crystal structure and molecular geometry. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: This compound, also a dihydropyrazole derivative, has been analyzed using X-ray crystallography. [] The study reveals its envelope conformation and the presence of C—H⋯F and C—H⋯O hydrogen bonds contributing to its crystal packing. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, exhibiting potential as a therapeutic agent for type 2 diabetes. [] It effectively lowers glucose levels in both preclinical and animal models, showcasing its pharmacological relevance. []

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Compound Description: This compound, a benzenesulfonamide derivative, was studied for its effects on rainbow trout. [] The research suggests its potential to induce oxidative stress and impact hematological parameters in fish, raising concerns about its ecotoxicological profile. []

2-(2-Hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL1)

  • Compound Description: HL1, a pyrimidine-based compound, is characterized by its ESIPT (excited-state intramolecular proton transfer) capability. [] This property influences its fluorescence and phosphorescence behavior, making it an interesting subject for photochemical studies. []

2-(2-Hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL2)

  • Compound Description: HL2, similar to HL1, is a pyrimidine-based compound with ESIPT capabilities, influencing its photophysical properties. [] These compounds are typically investigated for their potential applications in fluorescent probes and materials. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: OSU-03012, a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor, prevents epidermal growth factor receptor (EGFR) expression. [] This study highlights its potential as an anticancer agent by suppressing tumor growth in vitro and in vivo. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound is a dihydropyrazole derivative synthesized and characterized using spectroscopic techniques. [] The study focuses on its structural elucidation and does not delve into its biological activity. []

2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole

  • Compound Description: This compound, characterized by X-ray crystallography, is a dihydropyrazole derivative. [] The study focuses on its crystal structure analysis, highlighting the presence of C—H⋯S and C—Br⋯π interactions. []

6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide

  • Compound Description: This compound belongs to a series of pyridine-3-carboxamide inhibitors designed to target DNA gyrase and DNA topoisomerase IV. [] The research emphasizes its antibacterial properties and confirms its predicted binding mode through crystal structure analysis. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound represents a pyrazolo[3,4-b]pyridine derivative and acts as a selective inhibitor of HSP90α and HSP90β. [] Its development involved structure-activity relationship (SAR) studies and led to the identification of TAS-116, a compound exhibiting oral bioavailability and potent antitumor effects in preclinical models. []

Properties

Product Name

N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide

IUPAC Name

N-(4-bromophenyl)-4-pyrazol-1-ylbenzamide

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

InChI

InChI=1S/C16H12BrN3O/c17-13-4-6-14(7-5-13)19-16(21)12-2-8-15(9-3-12)20-11-1-10-18-20/h1-11H,(H,19,21)

InChI Key

MWDMFTCGXKCGJG-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.